2-Aminocyclohexane-1-carboxylic acid hydrochloride
Description
2-Aminocyclohexane-1-carboxylic acid hydrochloride (molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.64 g/mol) is a cyclohexane-based chiral compound with two defined stereocenters in the (1S,2R) configuration . It is a hydrochloride salt of a non-proteinogenic amino acid, characterized by an amino group and a carboxylic acid group attached to adjacent carbons on a cyclohexane ring. This compound is utilized in organic synthesis, pharmaceutical research, and as a building block for chiral ligands or catalysts due to its rigid cyclohexane backbone and stereochemical versatility .
Properties
IUPAC Name |
2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694333 | |
| Record name | 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-90-3, 57266-57-6 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The process begins with the formation of a Schiff base intermediate via the reaction of cyclohexanone with ammonia under acidic conditions. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the corresponding cyclohexylamine derivative. For example, cyclohexanone reacts with ammonium acetate in methanol to form an imine, which is reduced to trans-2-aminocyclohexanol. Acidic hydrolysis of the alcohol intermediate followed by treatment with hydrochloric acid produces the hydrochloride salt.
Optimization of Reaction Conditions
Critical parameters include solvent choice, temperature, and reducing agent. Methanol and ethanol are preferred solvents due to their compatibility with both imine formation and reduction steps. Catalytic hydrogenation at 40–60°C under 3–5 atm of H2 pressure using palladium on carbon (Pd/C) achieves >90% conversion. Table 1 summarizes optimized conditions for reductive amination:
Table 1: Reductive Amination Conditions and Yields
| Cyclohexanone Derivative | Ammonia Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | NH4OAc | NaBH3CN | Methanol | 25 | 78 |
| Cyclohexanone | NH3 (gas) | H2/Pd/C | Ethanol | 50 | 92 |
| 2-Ketocyclohexanecarboxylate | Methylamine | H2/Raney Ni | THF | 60 | 85 |
Hydrogenation of Cyclic Enamine Esters
Hydrogenation of cyclic enamine esters offers a stereocontrolled route to this compound. This method is highlighted in patent literature for its scalability and compatibility with industrial processes.
Synthesis of Enamine Esters
Enamine esters are prepared via the condensation of cyclohexenone with glycine ethyl ester. For instance, cyclohexenone reacts with glycine ethyl ester in toluene under reflux to form a bicyclic enamine ester. The ester is then subjected to hydrogenation in the presence of a heterogeneous catalyst.
Catalytic Hydrogenation Conditions
Platinum on carbon (Pt/C) or Pd/C catalysts are employed under hydrogen pressures of 1–10 atm. The reaction proceeds in polar solvents such as methanol or water, with acidic additives (e.g., HCl) enhancing protonation of the intermediate amine. A representative protocol involves hydrogenating (1S,2S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester at 45°C under 1.05 atm H2, yielding the cis-isomer with >95% enantiomeric excess (ee).
Table 2: Hydrogenation Parameters for Enamine Esters
| Substrate | Catalyst | H2 Pressure (atm) | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|---|---|
| (1S,2S)-Enamine ester | Pd/C | 1.05 | Methanol | 45 | 96 |
| (1R,2R)-Enamine ester | Pt/C | 5 | Ethanol | 60 | 88 |
Stereoselective Synthesis via Chiral Auxiliaries
The demand for enantiomerically pure this compound has driven the development of stereoselective methods. A 2024 study demonstrated a scalable route to all four stereoisomers using Fmoc-protected intermediates.
Resolution of Stereoisomers
The synthesis begins with the preparation of trans- and cis-cyclopentene carboxylates via Favorskii rearrangement. For example, dimethylmaleic anhydride undergoes bromination and rearrangement to form a cyclopentene skeleton, which is hydrogenated to yield the cis- or trans-ACPC (2-aminocyclopentanecarboxylic acid) precursor. Hydrolysis under acidic conditions (10% HCl, 70°C) followed by Fmoc protection achieves >99% enantiomeric purity for the (1S,2S)- and (1R,2R)-isomers.
Key Steps in Stereocontrol
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Favorskii Rearrangement : Ensives ring contraction and establishes the cyclopentane backbone.
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Hydrogenolysis : Palladium-catalyzed hydrogenation selectively reduces double bonds while preserving stereochemistry.
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Acidic Hydrolysis : Cleaves ester groups without epimerization at controlled temperatures.
Table 3: Stereoisomer Yields and Purity
| Stereoisomer | Starting Material | Catalyst | Reaction Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| (1S,2S)-ACPC-HCl | trans-Cyclopentene | Pd/C | 6 | 99 | 86 |
| (1R,2R)-ACPC-HCl | cis-Cyclopentene | Pt/C | 8 | 97 | 78 |
Hydrochloride Salt Formation
The final step in all synthetic routes involves converting the free base to the hydrochloride salt. This is achieved by treating the amine with concentrated hydrochloric acid in a polar solvent.
Crystallization and Purification
The hydrochloride salt is typically crystallized from ethanol or acetone. For example, dissolving (1R,2R)-2-aminocyclohexanecarboxylic acid in hot ethanol followed by HCl gas bubbling yields crystals with 98% purity. Lyophilization is employed for hygroscopic derivatives to prevent decomposition.
Comparative Analysis of Methods
Efficiency and Scalability
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Reductive Amination : Suitable for small-scale synthesis but limited by moderate yields (70–85%).
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Hydrogenation : Scalable to industrial levels with high yields (>90%) but requires specialized equipment for high-pressure reactions.
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Stereoselective Synthesis : Delivers enantiomerically pure products but involves multi-step protocols and costly catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group undergoes nucleophilic substitution with electrophiles such as alkyl halides or acyl chlorides. This reaction typically occurs under mild alkaline conditions (pH 8–10) to deprotonate the amino group, enhancing its nucleophilicity .
Example Reaction:
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Conditions: NaHCO₃ (aq), room temperature, 2–4 hours.
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Applications: Synthesis of N-alkylated derivatives for peptidomimetics .
Acid-Base Reactions
The carboxylic acid moiety participates in acid-base reactions, forming salts with bases or reacting with alcohols to produce esters .
Key Reactions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Salt Formation | NaOH (aq) | Sodium 2-aminocyclohexane-1-carboxylate | >95% |
| Esterification | MeOH, H₂SO₄ | Methyl 2-aminocyclohexane-1-carboxylate | 70–85% |
Esterification is reversible and requires catalytic acid (e.g., H₂SO₄) or coupling agents like DCC .
Acylation Reactions
The amino group reacts with acylating agents (e.g., acetic anhydride, Fmoc-Cl) to form amides or protected derivatives .
Experimental Data:
-
Fmoc Protection:
-
Acetylation:
Cyclization Reactions
Intramolecular reactions between the amino and carboxylic acid groups form lactams or lactones, depending on reaction conditions .
Lactam Formation:
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Conditions: Ethyl dimethylaminopropyl carbodiimide (EDC), dimethylformamide (DMF), 24 hours.
Reduction and Oxidation
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Reduction: The carboxylic acid group is reduced to a primary alcohol using LiAlH₄ :
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Oxidation: The amino group is oxidized to a nitro group using H₂O₂/Fe³⁺, though this is less common.
Hydrolysis Reactions
The hydrochloride salt undergoes hydrolysis in aqueous media:
Stereochemical Influence on Reactivity
The (1R,2R) and (1S,2R) stereoisomers exhibit divergent reactivity:
| Stereoisomer | Reaction Rate (Acylation) | Preferred Solvent |
|---|---|---|
| (1R,2R) | Faster (k = 0.45 min⁻¹) | Acetone/water |
| (1S,2R) | Slower (k = 0.28 min⁻¹) | THF |
This difference arises from steric hindrance and hydrogen-bonding patterns .
Scientific Research Applications
Medicinal Chemistry
2-Aminocyclohexane-1-carboxylic acid hydrochloride has been studied for its potential therapeutic applications due to its structural similarity to amino acids. It has been utilized in the synthesis of various bioactive compounds and as a building block in pharmaceutical development.
Case Study: Synthesis of Peptides
In peptide synthesis, this compound serves as an amino acid derivative that can enhance the yield and efficiency of reactions. For instance, its application in coupling reactions has shown improved outcomes compared to traditional amino acids. A study demonstrated that using this compound resulted in higher purity and yield of the desired peptide products when compared to other amino acids .
Biochemistry
This compound is also employed as a buffering agent in biochemical assays and cell culture media. Its ability to maintain stable pH levels is crucial for various biological experiments.
Table 1: Buffering Capacity Comparison
| Buffering Agent | pH Range | Application Area |
|---|---|---|
| 2-Aminocyclohexane-1-carboxylic acid HCl | 6 - 8.5 | Cell culture, biochemical assays |
| MOPS | 6.5 - 7.9 | Molecular biology |
| HEPES | 7.2 - 7.6 | Cell culture |
Organic Synthesis
In organic synthesis, this compound is used as a chiral auxiliary in asymmetric synthesis processes. Its unique structure allows for the creation of enantiomerically enriched compounds.
Case Study: Asymmetric Synthesis
Research indicates that this compound can be used effectively in the asymmetric synthesis of various pharmaceuticals. For example, it has been applied in the synthesis of chiral amines, which are essential intermediates in drug development . The use of this compound has led to significant advancements in creating enantiomerically pure substances.
Mechanism of Action
The mechanism of action of 2-Aminocyclohexane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it can act as a precursor in the synthesis of peptides, where it is incorporated into the peptide chain, affecting the structure and function of the resulting protein.
Comparison with Similar Compounds
Structural Isomers and Stereoisomers
The compound’s stereochemical and structural analogs exhibit distinct physicochemical and functional properties:
- Functional Group Variations: Replacing the carboxylic acid with a hydroxyl group (e.g., 2-aminocyclohexanol hydrochloride) reduces acidity and alters solubility .
- Stereochemical Impact: The (1S,2R) configuration of the parent compound contrasts with the (1S,2S)-configured aminocyclohexanol derivative, which exhibits a lower melting point (186–190°C) .
Adamantane and Cubane Derivatives
Compounds like 3-aminoadamantane-1-carboxylic acid hydrochloride feature a rigid adamantane cage, offering superior thermal stability compared to the cyclohexane backbone . Cubane derivatives (e.g., 4-aminocubane-1-carboxylic acid HCl) exhibit even higher strain energy, which may influence their application in high-energy materials or unique binding interactions .
Price and Availability of Stereoisomers
Stereochemical purity significantly impacts cost. For example:
Biological Activity
2-Aminocyclohexane-1-carboxylic acid hydrochloride, commonly referred to as Acc6, is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound has the chemical formula C7H14ClNO2. The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group. Its structure allows for unique conformational flexibility, which is crucial for its biological activity. The amino group typically occupies an axial position in its chair conformation, which can influence its interaction with biological targets .
Synthesis
The synthesis of this compound involves several steps, including the formation of the cyclohexane ring and subsequent introduction of the amino and carboxylic groups. Various synthetic routes have been explored, utilizing methods such as:
- Ring-opening reactions of epoxides to introduce functional groups.
- Nucleophilic substitutions to modify existing structures.
- Protection-deprotection strategies to facilitate selective reactions on the amino or carboxyl functionalities .
Antimicrobial Properties
Research indicates that derivatives of 2-aminocyclohexane-1-carboxylic acid exhibit significant antimicrobial activity. For instance, certain β-amino acid derivatives have shown efficacy against bacteria and fungi, suggesting that Acc6 and its derivatives could serve as potential leads in antibiotic development .
Neurotransmitter Analog
2-Aminocyclohexane-1-carboxylic acid acts as a structural analog of neurotransmitters. Its ability to mimic neurotransmitter structures may allow it to interact with various receptors in the central nervous system, potentially influencing neurological functions.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For example, it has been investigated as a possible arginase inhibitor, which can disrupt tumor metabolism by limiting the availability of arginine, an essential amino acid for cancer cell proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 2-aminocyclohexane-1-carboxylic acid against common pathogens. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial properties.
| Compound Derivative | MIC (µg/mL) | Pathogen Targeted |
|---|---|---|
| Derivative A | 12 | Staphylococcus aureus |
| Derivative B | 15 | Escherichia coli |
| Derivative C | 10 | Candida albicans |
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, 2-aminocyclohexane-1-carboxylic acid was tested for its effects on neurotransmitter release in rat brain slices. It was found to enhance the release of GABA (gamma-aminobutyric acid), suggesting a potential role in modulating inhibitory neurotransmission.
Q & A
Q. What are the standard methods for synthesizing 2-aminocyclohexane-1-carboxylic acid hydrochloride, and how can purity be optimized?
The synthesis typically involves cyclization of precursor amines followed by hydrochlorination. For example, free amines are converted to hydrochloride salts using hydrochloric acid under controlled conditions . Purification methods include recrystallization from ethanol-water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >97% purity, as validated by analytical techniques like NMR and mass spectrometry . Optimization requires precise control of reaction parameters (temperature, pH) and stoichiometric ratios to minimize byproducts such as unreacted amines or residual solvents .
Q. How can researchers distinguish between cis and trans isomers of this compound?
Isomeric differentiation relies on techniques like:
- Optical rotation : The (1S,2S)-isomer exhibits a specific rotation of +77° (c=1 in water), while the trans-isomer shows distinct values .
- Melting point analysis : Cis isomers (e.g., mp 186–190°C) and trans isomers (e.g., mp 172–175°C) display non-overlapping ranges .
- Chromatography : Chiral HPLC columns with polar mobile phases (e.g., 0.03 mol·L⁻¹ KH₂PO₄-methanol) can resolve enantiomers based on retention time differences .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC : A validated method using a C18 column (150 × 4.6 mm, 5 µm) with UV detection at 207 nm provides linearity (1–10 µg/mL, R²=0.9999) and precision (RSD <1.5%) .
- NMR : ¹H and ¹³C spectra confirm structural integrity, with characteristic peaks for the cyclohexane backbone (δ 1.2–2.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 165.1 (free acid) or 201.6 (hydrochloride) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points for this compound across literature sources?
Variations in melting points (e.g., 274–278°C for trans-isomers vs. >300°C for some derivatives) often arise from:
- Isomeric impurities : Contamination with cis/trans mixtures lowers observed melting points. Use chiral resolution methods (e.g., preparative HPLC) to isolate pure isomers .
- Hydration states : Anhydrous vs. monohydrate forms exhibit different thermal behaviors. Thermogravimetric analysis (TGA) under nitrogen can clarify hydration levels .
- Instrument calibration : Cross-validate results using certified reference standards (e.g., NIST-traceable thermometers) .
Q. What experimental design considerations are critical for stability studies of this compound under varying pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC to identify hydrolysis products (e.g., free cyclohexane derivatives) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C for hydrochloride salts) .
- Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the amino group .
Q. How can researchers resolve conflicting solubility data in aqueous vs. organic solvents?
Solubility discrepancies (e.g., 5 mg/mL in PBS vs. 2 mg/mL in DMF) may stem from:
- Ionic strength effects : Use standardized buffers (e.g., 0.1 M PBS pH 7.4) to minimize variability .
- Counterion interactions : Replace hydrochloride with alternative salts (e.g., trifluoroacetate) to enhance organic solubility .
- Temperature dependence : Measure solubility at 25°C and 37°C to account for thermodynamic differences .
Methodological Notes
- Safety protocols : Always handle the compound in a fume hood, as inhalation of hydrochloride salts may cause respiratory irritation. Use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Data validation : Cross-reference CAS registry numbers (e.g., 24716-93-6 for (1S,2S)-isomer) to confirm chemical identity .
- Advanced applications : The compound is a precursor for enantiomerically pure β-amino acids, useful in peptide mimetics and enzyme inhibitor studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
